rac-trans-Nicotine-1'-oxide-d3
Description
Overview of Nicotine (B1678760) Metabolic Pathways and Key Metabolites in Biological Systems
Nicotine undergoes extensive metabolism, primarily in the liver, transforming into several metabolites. nih.govpharmgkb.org This biotransformation is carried out by a range of enzymes, including cytochrome P450 (CYP) enzymes, particularly CYP2A6, as well as UDP-glucuronosyltransferases (UGT) and flavin-containing monooxygenase 3 (FMO3). nih.govwikipedia.orgnih.gov Approximately 90% of a systemic nicotine dose can be accounted for as various metabolites excreted in urine. nih.gov
The most significant metabolic pathway, accounting for 70-80% of nicotine metabolism in humans, is the C-oxidation pathway that leads to the formation of cotinine (B1669453). nih.govpharmgkb.orgnih.gov This process involves two steps: an initial oxidation by CYP2A6 to form a nicotine-Δ1′(5′)-iminium ion intermediate, followed by conversion to cotinine catalyzed by aldehyde oxidase (AOX1). nih.govpharmgkb.org
Other primary metabolic pathways, though quantitatively smaller, are crucial for a complete understanding of nicotine's fate. These include N-oxidation, N-demethylation, and glucuronidation. nih.govnih.gov Nicotine N'-oxide is a primary metabolite formed through the N-oxidation pathway. nih.govwikipedia.org N-demethylation to nornicotine (B190312) represents a minor route, as does the methylation of the pyridine (B92270) nitrogen to form the nicotine isomethonium ion. nih.govnih.gov Furthermore, direct conjugation of nicotine with glucuronic acid by UGT enzymes produces nicotine glucuronide, accounting for about 3-5% of nicotine metabolism. nih.govpharmgkb.org
The rate of nicotine metabolism can vary significantly among individuals due to genetic polymorphisms in metabolic enzymes like CYP2A6, influencing smoking behaviors and dependence. alliedacademies.org
Table 1: Major Nicotine Metabolites and Their Formation Pathways
| Metabolite | Formation Pathway | Primary Enzyme(s) Involved | Approximate Percentage of Nicotine Dose |
|---|---|---|---|
| Cotinine | C-oxidation | CYP2A6, Aldehyde Oxidase (AOX1) | 70-80% nih.govpharmgkb.org |
| Nicotine N'-oxide | N-oxidation | Flavin-containing monooxygenase 3 (FMO3) | 4-7% nih.govpharmgkb.orgresearchgate.net |
| Nicotine Glucuronide | N-glucuronidation | UDP-glucuronosyltransferases (UGTs) | 3-5% nih.govpharmgkb.org |
| Nornicotine | N-demethylation | CYP2A6, CYP2B6 | <1% pharmgkb.org |
| Nicotine Isomethonium Ion | N-methylation | Amine N-methyltransferase | Minor pathway nih.govnih.gov |
| trans-3'-hydroxycotinine | Hydroxylation of cotinine | CYP2A6 | N/A (Metabolite of cotinine) |
Rationale for the Application of Stable Isotope-Labeled Compounds in Biochemical Research
Stable isotope labeling is a powerful technique used in metabolomics to trace and map intricate biochemical pathways. nih.govcreative-proteomics.com Unlike radioactive isotopes, stable isotopes (e.g., deuterium (B1214612) ²H, carbon-¹³C, nitrogen-¹⁵N) are non-radioactive, making them safe for use in a wide range of biological studies, including those involving humans. creative-proteomics.comacs.org The intentional introduction of these isotopic tags into a molecule allows researchers to follow its journey through a biological system. creative-proteomics.com
The core principle involves administering an isotopically enriched substrate and analyzing its metabolization. frontiersin.org The tracer leads to isotopic enrichment in downstream metabolites, which can be detected and quantified using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.orgfrontiersin.org This approach provides dynamic information about metabolic flux, which is the rate of turnover of molecules through a metabolic pathway. nih.govfrontiersin.org
Key applications and advantages of stable isotope labeling in research include:
Metabolic Flux Analysis: It enables the measurement of reaction rates within a metabolic network, offering insights into how systems are regulated. nih.govcreative-proteomics.com
Pathway Discovery: By tracking the isotopic label, researchers can identify previously unknown metabolites and novel metabolic pathways. nih.govfrontiersin.org
Quantitative Accuracy: Isotope-labeled compounds are frequently used as internal standards in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to improve the accuracy and precision of metabolite quantification.
Mechanistic Elucidation: The technique helps to understand the biochemical mechanisms that lead to the formation of specific metabolites. acs.org
Position of Nicotine N-Oxides within the Nicotine Metabolome
Nicotine N'-oxide is a primary metabolite of nicotine, formed via the N-oxidation pathway. nih.govwikipedia.org This reaction is catalyzed by flavin-containing monooxygenase 3 (FMO3), an enzyme found predominantly in the liver. nih.govpharmgkb.org This pathway accounts for a relatively small fraction of nicotine disposition, representing about 4–7% of an absorbed nicotine dose in smokers. nih.govpharmgkb.org
The N-oxidation of nicotine results in the formation of two possible diastereomers: (1'R, 2'S)-cis-nicotine-1'-oxide and (1'S, 2'S)-trans-nicotine-1'-oxide. nih.gov While both isomers are formed in animals, studies in humans have shown that the pathway is highly selective for the trans-isomer. nih.gov Following various methods of nicotine administration, only the trans-isomer of nicotine N'-oxide was detected in human urine. nih.gov
Once formed, nicotine N'-oxide does not appear to be extensively metabolized further. nih.govpharmgkb.org However, it can be reduced back to nicotine. nih.govpharmgkb.org Studies in rabbits have shown that this reduction can occur systemically to a small extent, but a more significant reduction happens presystemically (likely by intestinal microflora) following oral administration. nih.gov This reduction back to the parent compound can contribute to the recycling of nicotine within the body. nih.govpharmgkb.org
Significance of Deuterated Nicotine Analogues in Elucidating Metabolic Fate
The use of deuterated analogues, where one or more hydrogen atoms in a molecule are replaced by deuterium, is a cornerstone of modern metabolic research. cdnsciencepub.comwikipedia.org The significance of this substitution lies in the deuterium kinetic isotope effect (KIE) . wikipedia.org The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). researchgate.net Consequently, metabolic reactions that involve the cleavage of a C-H bond can be significantly slowed when that hydrogen is replaced with deuterium. cdnsciencepub.comnih.gov
This effect makes deuterated compounds like rac-trans-Nicotine-1'-oxide-d3 invaluable tools for several reasons:
Probing Metabolic Sites: By strategically placing deuterium atoms at positions that are not typically attacked during major metabolic transformations, researchers can create stable internal standards for quantitative analysis. scispace.com The known mass shift allows for clear differentiation from the unlabeled endogenous compound in mass spectrometry analyses. acs.org
Altering Metabolic Pathways: Deuteration at a site of metabolism can slow down that specific reaction, potentially diverting metabolism towards alternative pathways ("metabolic switching"). cdnsciencepub.com This helps in understanding the relative contributions of different metabolic routes.
Improving Pharmacokinetic Profiles: The reduced rate of metabolism can lead to a longer biological half-life and increased systemic exposure of a compound. wikipedia.org While not a goal for a research compound like this compound, this principle is the basis for developing deuterated drugs. nih.gov
Tracing Studies: Deuterium-labeled nicotine has been administered to smokers to trace the formation of its various metabolites, including nornicotine, providing definitive evidence of its metabolic origins in humans. nih.govresearchgate.net
In the context of this compound, the "d3" designation indicates that three hydrogen atoms have been replaced by deuterium. This labeling provides a distinct mass signature, making it an ideal internal standard for the precise and accurate quantification of its unlabeled counterpart, rac-trans-Nicotine-1'-oxide, in complex biological samples during metabolism studies.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Nicotine |
| Cotinine |
| CYP2A6 |
| UDP-glucuronosyltransferases (UGTs) |
| Flavin-containing monooxygenase 3 (FMO3) |
| Nicotine-Δ1′(5′)-iminium ion |
| Aldehyde Oxidase (AOX1) |
| Nicotine N'-oxide |
| Nornicotine |
| Nicotine isomethonium ion |
| Nicotine glucuronide |
| trans-3'-hydroxycotinine |
| (1'R, 2'S)-cis-nicotine-1'-oxide |
| (1'S, 2'S)-trans-nicotine-1'-oxide |
Properties
Molecular Formula |
C₁₀H₁₁D₃N₂O |
|---|---|
Molecular Weight |
181.25 |
Origin of Product |
United States |
Chemical Synthesis and Stereochemical Aspects of Rac Trans Nicotine 1 Oxide D3
Methodologies for the Preparation of Deuterated Nicotine (B1678760) N-Oxides
The preparation of deuterated nicotine N-oxides involves a multi-step process that begins with the synthesis of a deuterated nicotine precursor. A common strategy for introducing deuterium (B1214612) atoms into the nicotine structure is through methods like base-catalyzed exchange with deuterium oxide or reductive amination using deuterated reagents. scispace.com For instance, (S)-nicotine-3′,3′-d2 can be synthesized from 5-bromomyosmine, which undergoes a base-catalyzed exchange with deuterium oxide to incorporate the deuterium label with high efficiency. scispace.com
Once the deuterated nicotine is obtained, the subsequent step is N-oxidation. This is typically achieved by treating the deuterated nicotine with an oxidizing agent. Common oxidizing agents used for this purpose include hydrogen peroxide (H₂O₂) and meta-chloroperbenzoic acid (m-CPBA). scispace.comgoogle.com The reaction conditions, such as the choice of solvent and temperature, can be controlled to favor the formation of the desired N-oxide. smolecule.com For example, the oxidation of nicotine with an aqueous H₂O₂ solution in the presence of a catalytic amount of a non-oxidizing acid can produce a mixture of trans and cis-nicotine N'-oxides. google.com
Stereochemical Considerations in the Synthetic Routes to trans-Nicotine-1'-oxide Diastereomers
The oxidation of the nitrogen atom in the pyrrolidine (B122466) ring of nicotine creates a new chiral center, leading to the formation of two diastereomers: cis (1'R,2'S) and trans (1'S,2'S) in the case of (S)-nicotine. scispace.comtandfonline.com The ratio of these diastereomers can be influenced by the choice of the oxidizing agent and the reaction conditions. scispace.com
Studies have shown that oxidation with m-chloroperbenzoic acid often results in a mixture of the cis and trans isomers. scispace.com Interestingly, the use of peroxotungstates or peroxomolybdates, formed in situ from hydrogen peroxide and tungstate(VI) or molybdate(VI), can alter the stereochemical outcome of the N-oxidation reaction. scispace.com These sterically more demanding reagents can lead to a different ratio of the cis and trans diastereomers compared to less bulky oxidants. scispace.com
In biological systems, the N'-oxidation of nicotine can be highly stereoselective. For example, flavin-containing monooxygenase (FMO) enzymes exhibit clear stereoselectivity in the formation of nicotine N'-oxides. nih.gov While (S)-(-)-nicotine may show little stereoselectivity with some FMOs, (R)-(+)-nicotine can be oxidized to exclusively the trans-1'R,2'R-N'-oxide. nih.gov In humans, the metabolism of (S)-nicotine primarily forms the trans-(S)-nicotine N-1'-oxide. nih.gov
Strategies for Specific Deuterium Labeling (d3) for Isotope Tracing
The specific placement of deuterium atoms is critical for the use of labeled compounds in isotope tracing studies. For rac-trans-Nicotine-1'-oxide-d3, the "d3" designation indicates the incorporation of three deuterium atoms. veeprho.com A common position for this labeling is the N-methyl group of the pyrrolidine ring. synzeal.comcaymanchem.com
The synthesis of N-methyl-d3 labeled nicotine can be achieved through reductive alkylation of nornicotine (B190312). scispace.com In this process, nornicotine is reacted with a deuterated formaldehyde (B43269) source and a reducing agent. This method allows for the specific introduction of a CD₃ group.
Late-stage deuteration strategies are also being developed, which allow for the introduction of deuterium into a molecule in the final steps of the synthesis. acs.org These methods, such as hydrogen isotope exchange (HIE), are valuable for preparing stable-isotope-labeled internal standards for quantitative analysis. acs.org
Advanced Analytical Characterization of Isotopic Purity and Stereoisomeric Composition
The final synthesized product must be rigorously analyzed to confirm its chemical identity, isotopic purity, and stereoisomeric composition. A combination of advanced analytical techniques is employed for this purpose.
High-Resolution Mass Spectrometry (HR-MS) is a powerful tool for determining isotopic enrichment. rsc.orgresearchgate.net By analyzing the mass-to-charge ratio of the molecular ions, the relative abundance of the deuterated (d3) and non-deuterated (d0) species can be accurately measured, allowing for the calculation of isotopic purity. researchgate.netnih.gov Liquid chromatography coupled with electrospray ionization high-resolution mass spectrometry (LC-ESI-HR-MS) is particularly effective for this purpose. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information. rsc.org
²H NMR directly detects the deuterium atoms, confirming their location within the molecule and providing a quantitative measure of isotopic abundance at each labeled position. nih.govgoogle.com
¹³C NMR can also be used to confirm the structure and purity of the compound. researchgate.net
The stereoisomeric composition (the ratio of trans to cis diastereomers) is often determined using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) , often coupled to a mass spectrometer (LC-MS or GC-MS). scispace.comoup.com Chiral stationary phases can be used to separate the different stereoisomers. researchgate.net
Table of Research Findings on Nicotine N-Oxide Synthesis and Analysis
Table of Analytical Techniques for Characterization
Enzymatic Formation and Metabolic Disposition of Nicotine N Oxides
Enzymatic Catalysis in the N-Oxidation of Nicotine (B1678760)
The formation of nicotine N-oxides is a crucial pathway in the metabolism of nicotine. This biotransformation is primarily catalyzed by two major enzyme superfamilies: the Flavin-Containing Monooxygenases (FMOs) and the Cytochrome P450 enzymes (CYPs). These enzymes exhibit distinct roles and stereoselectivity in the generation of nicotine N-oxide diastereomers.
Role of Flavin-Containing Monooxygenases (FMOs) in Stereoselective Formation
Flavin-Containing Monooxygenases (FMOs) are the principal enzymes responsible for the stereoselective N'-oxidation of nicotine. nih.gov The human FMO family consists of five functional genes, with FMO1 and FMO3 demonstrating the highest activity in nicotine N'-oxidation. nih.gov In vitro studies with recombinant human FMO isoforms have shown that while all can mediate the formation of nicotine-N'-oxide (NOX), FMO1 and FMO3 are the most efficient. nih.gov
The N'-oxidation of nicotine by FMOs exhibits significant stereoselectivity. For instance, studies using porcine liver FMO have shown that while (S)-(-)-nicotine results in a non-stereoselective formation of cis-1'R,2'S- and trans-1'S,2'S-products, the oxidation of (R)-(+)-nicotine yields only the trans-1'R,2'R-N'-oxide. nih.gov This suggests that steric hindrance within the enzyme's active site may prevent the binding of (R)-(+)-nicotine in a cis-orientation. nih.gov In humans, this pathway is highly selective for the trans-isomer of nicotine N'-oxide. nih.gov The FMO3 enzyme, in particular, exclusively produces trans-(S)-nicotine N-1'-oxide with no detectable formation of the cis isomer. smolecule.com
Contribution of Cytochrome P450 Enzymes (CYPs) in N-Oxide Generation
While the primary route of nicotine metabolism is hydroxylation by Cytochrome P450 2A6 (CYP2A6), the formation of nicotine N'-oxide is mainly attributed to FMOs. nih.govnih.gov There is a notable inverse correlation between CYP2A6 activity and the urinary levels of nicotine-N'-oxide. nih.govnih.gov In individuals with diminished or deficient CYP2A6 activity, the N'-oxidation pathway becomes more significant for nicotine elimination, with urinary levels of NOX increasing substantially. nih.gov
Although in vitro studies with expressed P450 enzymes have shown them to be inactive in nicotine N'-oxide formation, some research suggests a potential role for certain CYPs in the N-oxidation of other tobacco-related compounds. researchgate.net For instance, several CYP enzymes, including CYPs 2A13, 2C8, and 2E1, have demonstrated the ability to catalyze the N-oxidation of tobacco-specific nitrosamines like NNK and NNAL. researchgate.net However, their direct contribution to the generation of nicotine-1'-N-oxide from nicotine appears to be minimal compared to the FMO system. Some studies have indicated that nicotine can inhibit the activity of certain CYP enzymes, such as CYP2A13, which are involved in the metabolism of other tobacco constituents. mdpi.com
Diastereospecific Kinetics of Nicotine N-Oxide Formation in Microsomal Systems
Kinetic studies using rat liver microsomes have elucidated the diastereospecific nature of nicotine N'-oxide formation. The formation of both cis- and trans-nicotine-1'-N-oxide follows linear kinetics, as shown by Eadie-Hofstee plots. nih.govresearchgate.net These studies revealed different apparent Michaelis-Menten constants (Km) and maximum velocities (Vmax) for the formation of the two diastereomers. nih.govresearchgate.net
The formation of cis-nicotine-1'-N-oxide is favored in rat liver microsomes, with an intrinsic clearance 8.1-fold greater than that for the trans-nicotine-1'-N-oxide. nih.govresearchgate.net A significant correlation exists between the formation rates of the cis- and trans-isomers, suggesting that the same FMO isoform is responsible for the generation of both in rat liver. nih.govresearchgate.net The formation of these N-oxides is inhibited by heat treatment and by 1-(1-naphthyl)-2-thiourea (B1665576), a known FMO inhibitor, but not by the CYP inhibitor SKF525A or carbon monoxide, further confirming the primary role of FMOs in this process. nih.govresearchgate.net
| Parameter | cis-nicotine-1'-N-oxide | trans-nicotine-1'-N-oxide |
|---|---|---|
| Apparent Km (mM) | 0.240 ± 0.069 | 1.524 ± 0.951 |
| Vmax (nmol/mg/min) | 1.52 ± 0.48 | 1.19 ± 0.74 |
Preclinical Metabolic Fate Studies of Nicotine N-Oxides
The metabolic fate of nicotine N-oxides has been investigated in both in vivo and in vitro preclinical models. These studies provide insights into the reduction of these metabolites back to nicotine and their subsequent biotransformation.
In Vivo Investigations of Nicotine N-Oxide Metabolism in Animal Models (e.g., rats)
Studies in animal models have demonstrated the in vivo reduction of nicotine N-oxides. In male Fischer-344 rats administered trans-nicotine N'-oxide, cis-nicotine N'-oxide, or nicotine N,N'-dioxide in their drinking water, plasma nicotine and cotinine (B1669453) levels were monitored. nih.govtandfonline.com After seven days, plasma nicotine levels in the group receiving trans-nicotine N'-oxide were double those of the groups receiving the cis-isomer or the N,N'-dioxide. nih.govtandfonline.com Furthermore, urinary analysis after 15 days showed that nicotine concentrations were three times higher in the trans-nicotine N'-oxide group compared to the cis-nicotine N'-oxide group. nih.govtandfonline.com
In rabbits, the disposition kinetics of nicotine-1'-N-oxide (NNO) revealed that it is reduced to nicotine and cotinine. nih.gov Following intravenous administration, a small amount (less than 3%) of NNO was reduced to nicotine, suggesting systemic reduction. nih.gov However, after oral administration, a much larger fraction (45%) was reduced, indicating significant presystemic metabolism, likely by bacterial or intestinal enzymes. nih.gov It appears that nicotine N'-oxide is not extensively metabolized further, except for its reduction back to nicotine in the intestines, which can lead to enterohepatic recycling of nicotine. nih.gov
In Vitro Studies on Enzymatic Reduction and Further Biotransformation
In vitro studies have further explored the enzymatic reduction of nicotine N-oxides. Using rat liver S-9 fractions, the reduction of cis- and trans-nicotine-N'-oxide and N,N'-dioxide diastereomers has been investigated. umich.edu These studies help to understand the metabolic pathways involved in the conversion of these oxides.
Relative Contribution of N-Oxidation to Overall Nicotine Clearance
Under normal physiological conditions in most individuals, N-oxidation accounts for a modest portion of total nicotine metabolism. Studies have consistently shown that approximately 4-7% of an absorbed dose of nicotine is metabolized via this pathway to form nicotine N'-oxide nih.govaacrjournals.orgnih.govumn.edu. This metabolite is then excreted in the urine. The formation of nicotine N'-oxide is primarily catalyzed by FMO3, which displays high stereoselectivity for the trans-isomer of nicotine-1'-N-oxide in humans nih.govnih.gov.
However, the contribution of the N-oxidation pathway can be substantially altered in individuals with impaired C-oxidation activity. The enzyme CYP2A6 is responsible for the conversion of nicotine to cotinine, a pathway that accounts for 70-80% of nicotine metabolism in most people nih.govnih.gov. Genetic polymorphisms in the CYP2A6 gene can lead to decreased or deficient enzyme activity. In individuals who are slow or poor metabolizers of nicotine via the CYP2A6 pathway, the metabolic load is shunted towards alternative pathways, including N-oxidation.
Research has demonstrated a strong inverse correlation between CYP2A6 activity and the urinary levels of nicotine-N'-oxide nih.govaacrjournals.org. In subjects with diminished or impaired CYP2A6-mediated hydroxylation, the urinary excretion of nicotine N'-oxide can increase significantly, reaching up to 31% of the total nicotine metabolites nih.govaacrjournals.orgaacrjournals.org. This highlights the compensatory role of FMO-mediated N-oxidation when the primary metabolic route is compromised. Consequently, for individuals with low CYP2A6 activity, nicotine N'-oxidation becomes a more critical pathway for nicotine elimination nih.gov.
The ethnic diversity in nicotine metabolism further underscores the variable contribution of N-oxidation. Studies analyzing nicotine metabolite profiles across different ethnic groups have revealed distinct patterns. For instance, one study involving African American, Native Hawaiian, White, Latino, and Japanese American smokers found that Japanese Americans excreted the greatest amount of nicotine N-oxide, which corresponded with this group having the lowest levels of C-oxidation products nih.gov.
Interactive Data Table: Kinetic Parameters of Human FMO Isoforms in Nicotine N'-Oxidation
| Enzyme | KM (mM) | Vmax (pmol/L/min) | Vmax/KM (nL/min/mg) | Relative Activity (%) |
| FMO1 | 0.8 | 12.5 | 16 | 100 |
| FMO2 (functional) | 2.5 | 4.5 | 1.8 | 11 |
| FMO3 | 0.8 | 12.5 | 16 | 100 |
| FMO4 | > 5.0 | - | - | Low |
| FMO5 | > 5.0 | - | - | Low |
| HLM (pooled) | 0.5 | 79.0 | 158 | - |
| Data derived from in vitro studies with recombinant human FMO enzymes and pooled human liver microsomes (HLM). KM represents the substrate concentration at half-maximal velocity, and Vmax represents the maximum rate of reaction. Vmax/KM is a measure of catalytic efficiency. Relative activity is shown in comparison to the most active isoforms, FMO1 and FMO3. |
Advanced Analytical Methodologies Utilizing Rac Trans Nicotine 1 Oxide D3
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Nicotine (B1678760) Metabolite Profiling
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the determination of nicotine and its metabolites. nih.govresearchgate.netcoresta.org In GC-MS, analytes are vaporized and separated based on their volatility and interaction with a stationary phase in a capillary column before being detected by a mass spectrometer. mdma.ch For polar compounds like nicotine metabolites, derivatization may sometimes be necessary to improve their thermal stability and chromatographic properties. mdma.ch
Similar to LC-MS/MS, isotope dilution is frequently employed in GC-MS methods to ensure accuracy. nih.govnih.gov Deuterium-labeled nicotine and cotinine (B1669453) have been successfully used as internal standards for quantifying these compounds in the plasma and serum of smokers. nih.gov The use of GC-MS with selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only specific ions characteristic of the analyte and its internal standard, provides excellent sensitivity and selectivity. nih.gov While less common for highly polar metabolites like N-oxides without derivatization due to their thermal lability, GC-MS remains a robust and validated technique for profiling a range of nicotine metabolites. researchgate.netmdma.chijraset.com
Sample Preparation Techniques for Enhanced Detection of Nicotine Metabolites
Effective sample preparation is a critical step for removing interferences and concentrating analytes from complex biological matrices prior to chromatographic analysis. nih.gov The choice of technique depends on the specific matrix and the physicochemical properties of the analytes.
Several extraction techniques are commonly used for nicotine and its metabolites, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. nih.govnorlab.ficriver.com
Solid-Phase Extraction (SPE): This is a widely used technique that separates components of a mixture based on their physical and chemical properties. nih.govnih.gov For nicotine metabolites, mixed-mode SPE cartridges that combine reversed-phase and ion-exchange properties are often employed to achieve a very clean extract. nih.gov The process involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analytes with an appropriate solvent.
Liquid-Liquid Extraction (LLE): In LLE, analytes are partitioned between the aqueous biological sample and an immiscible organic solvent. The pH of the aqueous phase is often adjusted to ensure the analytes are in a neutral, non-ionized state, which enhances their extraction into the organic solvent. nih.gov
Protein Precipitation: This is a fast and simple method primarily used for plasma and serum samples. criver.com It involves adding a solvent, such as acetonitrile (B52724) or methanol, to the plasma sample to denature and precipitate the proteins. criver.comnih.gov After centrifugation, the clear supernatant containing the analytes is collected for analysis. This high-throughput method is particularly suitable for large-scale studies. criver.com
In all these procedures, the internal standard, such as rac-trans-Nicotine-1'-oxide-d3, is added to the biological sample before the extraction begins to account for any analyte loss during the process. nist.govmdpi.com
| Analyte | Matrix | Extraction Method | Average Recovery (%) | Reference |
| Nicotine | Plasma | Solid-Phase Extraction | 52-88% | nih.gov |
| Cotinine | Urine | Solid-Phase Extraction | 51-118% | nih.gov |
| Nicotine | Serum | Solid-Phase Extraction | 61% | nih.gov |
| Cotinine | Urine | Acetonitrile Precipitation | 72-101% | mdpi.com |
| trans-3'-hydroxycotinine | Urine | Acetonitrile Precipitation | 72-101% | mdpi.com |
This table summarizes typical recovery rates for nicotine metabolites using various extraction techniques from different biological matrices.
Strategies for Minimizing Matrix Effects and Ensuring Analytical Robustness
In bioanalytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), matrix effects present a significant challenge to method robustness and data accuracy. Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix, such as plasma, urine, or saliva. These effects can lead to ion suppression or enhancement, causing inaccurate quantification. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a cornerstone strategy to compensate for these effects. Since a SIL-IS has nearly identical physicochemical properties to the analyte (in this case, nicotine-1'-oxide), it experiences similar matrix effects throughout sample preparation and analysis. By calculating the ratio of the analyte response to the internal standard response, variability caused by matrix effects can be effectively normalized, ensuring analytical robustness.
Several complementary strategies are employed to minimize matrix effects, often in conjunction with the use of a SIL-IS. These strategies can be broadly categorized into sample preparation, chromatographic separation, and detection method optimization.
Sample Preparation: The primary goal of sample preparation is to remove interfering matrix components before analysis.
Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of all matrix components. This can be effective if the analyte concentration is high enough to remain detectable after dilution.
Protein Precipitation (PPT): In plasma or serum samples, proteins are a major source of matrix interference. PPT using organic solvents (e.g., acetonitrile, methanol) or acids (e.g., trichloroacetic acid) is a common and rapid cleanup method.
Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on differential solubility in two immiscible liquid phases. It can provide a cleaner extract than PPT.
Solid-Phase Extraction (SPE): SPE is a highly effective and selective sample cleanup method that can significantly reduce matrix effects. It involves passing the sample through a sorbent bed that retains the analyte, while matrix interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.
Chromatographic Separation: Optimizing the chromatographic conditions can separate the analyte of interest from interfering matrix components. By preventing co-elution, the impact of matrix effects can be substantially reduced. This can be achieved by adjusting the mobile phase composition, gradient profile, column chemistry, and flow rate.
The table below summarizes key strategies for mitigating matrix effects.
| Strategy | Principle | Advantages | Considerations |
| Use of SIL-IS | Compensates for variability in extraction, chromatography, and ionization by co-eluting with and behaving like the analyte. | Considered the gold standard for correcting matrix effects; improves precision and accuracy. | Availability and cost of the specific labeled standard. |
| Sample Dilution | Reduces the concentration of interfering components introduced into the analytical system. | Simple and quick to implement. | May compromise the limit of quantitation (LOQ) if analyte concentration is low. |
| Protein Precipitation | Removes proteins, a major source of interference in biological fluids. | Fast, inexpensive, and easy to automate. | May not remove other interferences like phospholipids; can lead to less clean extracts. |
| Liquid-Liquid Extraction | Partitions the analyte and interferences between two immiscible solvents. | Can provide cleaner extracts than PPT; offers selectivity based on solvent choice. | Can be labor-intensive and difficult to automate; uses larger volumes of organic solvents. |
| Solid-Phase Extraction | Selectively retains the analyte on a sorbent while matrix components are washed away. | Provides very clean extracts and can concentrate the analyte; highly selective. | Can be more expensive and time-consuming; requires method development to optimize sorbent and solvents. |
| Chromatographic Optimization | Separates the analyte peak from co-eluting matrix components. | Directly reduces the source of the interference at the ionization stage. | May require significant method development and can increase run times. |
By employing a robust SIL-IS like this compound and combining it with meticulous sample preparation and optimized chromatography, analytical methods can achieve the high degree of accuracy, precision, and robustness required for complex bioanalytical studies.
Quality Assurance and Reference Material Standardization in Bioanalytical Chemistry
Quality assurance (QA) in bioanalytical chemistry encompasses a comprehensive set of procedures to ensure that the analytical data generated are reliable, reproducible, and accurate. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is a fundamental component of a robust QA program for quantifying nicotine metabolites. musechem.com An IS is added at a known concentration to all samples, calibrators, and quality control (QC) samples at the beginning of the analytical process. biopharmaservices.com This allows for the correction of procedural variability during sample preparation and analysis, thereby enhancing the precision and accuracy of the results. biopharmaservices.comscispace.com Monitoring the response of the IS across an analytical run is a critical QC check; inconsistent IS response can indicate problems with extraction, instrument performance, or the presence of unexpected matrix effects in specific samples. biopharmaservices.com
Beyond the critical role of the internal standard, a comprehensive QA framework relies on the use of Certified Reference Materials (CRMs) and Standard Reference Materials (SRMs) for method validation and routine performance monitoring. hpc-standards.comnih.gov These materials are highly characterized, homogeneous, and stable substances with certified property values (e.g., concentration of nicotine and its metabolites). nist.gov They are produced by national metrology institutes, such as the National Institute of Standards and Technology (NIST), or accredited reference material producers. nih.govnist.gov
In the context of nicotine metabolite analysis, SRMs are available for various matrices, including human urine, and contain certified concentrations of key analytes like nicotine, cotinine, and 3-hydroxycotinine. nist.gov These materials serve several key functions in a QA program:
Method Validation: CRMs are used to assess the accuracy and trueness of a new analytical method. By analyzing the CRM and comparing the measured value to the certified value, laboratories can demonstrate the validity of their measurements.
Calibration: While a SIL-IS corrects for variability, the primary calibration standards must be accurate. High-purity reference materials of the analytes are used to prepare calibrators that establish the quantitative relationship between instrument response and analyte concentration. hpc-standards.comcerilliant.com
Proficiency Testing: Laboratories can participate in external quality assessment schemes where they analyze samples of unknown concentration (traceable to CRMs) to independently verify their analytical performance against other laboratories.
The table below outlines the integral components of a quality assurance program in bioanalytical chemistry for nicotine metabolite analysis.
| QA/QC Component | Role in the Analytical Process | Contribution to Data Quality |
| This compound (SIL-IS) | Added to all samples, calibrators, and QCs to correct for procedural variability. | Ensures precision and accuracy by compensating for variations in sample extraction, injection volume, and matrix-induced ionization changes. biopharmaservices.comnih.gov |
| Certified Reference Materials (CRMs)/Standard Reference Materials (SRMs) | Used for assessing method accuracy, validating secondary reference materials, and in proficiency testing. nih.govnist.gov | Provides metrological traceability and ensures the "trueness" of the results, anchoring the measurements to a recognized standard. nist.gov |
| Calibration Standards | A series of solutions with known analyte concentrations used to generate a standard curve for quantification. | Defines the quantitative response of the instrument and allows for the calculation of analyte concentration in unknown samples. |
| Quality Control (QC) Samples | Samples with known analyte concentrations (typically low, medium, and high) that are analyzed with each batch of study samples. | Monitors the performance of the analytical method in real-time, ensuring that the assay is performing within established acceptance criteria for precision and accuracy. |
| Method Validation | A formal process that establishes the performance characteristics of an analytical method (e.g., accuracy, precision, selectivity, linearity, stability). | Demonstrates that the analytical method is suitable for its intended purpose and produces reliable and reproducible data. musechem.com |
Research Applications and Mechanistic Insights from Deuterated Nicotine N Oxide Studies
Investigation of Nicotine (B1678760) Pharmacokinetics and Metabolism in Animal Models
Animal models are indispensable for studying the absorption, distribution, metabolism, and excretion (ADME) of compounds like nicotine. Deuterated standards are essential in these studies for accurate quantification of metabolites in various biological matrices.
The metabolic handling of nicotine and its derivatives can vary significantly with age, a factor that has been investigated in preclinical rodent models. A study comparing early adolescent (postnatal day 25) and adult (postnatal day 71) male Wistar rats revealed substantial age-related differences in the pharmacokinetics of nicotine and its metabolites, including nicotine-1'-N-oxide. nih.gov
Interactive Table 1: Age-Dependent Pharmacokinetics of Nicotine-1'-N-oxide in Rats
| Parameter | Early Adolescent (EA) | Adult (AD) | Percentage Difference (EA vs. AD) |
|---|---|---|---|
| Plasma AUC (Nicotine-1'-N-oxide) | Lower | Higher | Significantly Lower in EA |
| Plasma Clearance (Nicotine) | ~2-fold Higher | Lower | +100% in EA |
| Volume of Distribution (Nicotine) | ~1.6-fold Larger | Smaller | +60% in EA |
Data derived from studies in male Wistar rats. nih.gov
The N-oxidation of nicotine to nicotine-1'-N-oxide is a minor metabolic pathway, accounting for approximately 4-7% of nicotine metabolism in humans. nih.gov This reaction is primarily catalyzed by the flavin-containing monooxygenase (FMO) enzyme system, particularly FMO3. nih.govnih.govnih.gov The activity of these enzymes can be altered by various factors, leading to changes in the rate of N-oxide formation.
Enzyme induction, the process of increasing enzyme expression, can enhance the N-oxidation of nicotine. For instance, pregnancy has been shown to increase the rate of nicotine N'-oxide formation, which indicates an induction of the FMO3 enzyme. nih.gov Conversely, enzyme inhibition can decrease the metabolic rate. The formation of both cis- and trans-nicotine-1'-N-oxide in rat liver microsomes was shown to be inhibited by 1-(1-naphthyl)-2-thiourea (B1665576) (a known FMO inhibitor) and by heat-treatment, which denatures the enzyme. researchgate.net However, inhibitors of cytochrome P450 enzymes, such as SKF525A, did not affect these activities, confirming that FMO, not P450, is the primary catalyst for this specific reaction in rats. researchgate.net While the major pathway of nicotine metabolism to cotinine (B1669453) is mediated by cytochrome P450 2A6 (CYP2A6), individuals with deficient CYP2A6 activity may show a compensatory increase in nicotine-N'-oxidation. nih.govresearchgate.net
In Vitro Systems for Elucidating Cellular and Subcellular Metabolism
In vitro systems, such as cultured cells and subcellular fractions like microsomes, are powerful tools for studying metabolic pathways and enzyme kinetics in a controlled environment, free from the complexities of a whole organism.
Liver microsomes, which are vesicles of endoplasmic reticulum containing high concentrations of drug-metabolizing enzymes like FMOs and CYPs, are widely used to study the kinetics of nicotine N-oxidation. nih.govnih.gov Studies using rat liver microsomes have determined the apparent kinetic parameters (Km and Vmax) for the formation of both cis- and trans-nicotine-1'-N-oxide. researchgate.netresearchgate.net Such studies allow researchers to calculate the intrinsic clearance of a specific metabolic reaction, providing insight into the efficiency of the enzyme system. researchgate.net For example, kinetic analyses in rat liver microsomes showed that the intrinsic clearance for the formation of cis-nicotine-1'-N-oxide was 8.1-fold greater than that for the trans-isomer, indicating a more efficient formation of the cis product in this species. researchgate.net
Interactive Table 2: Enzyme Kinetic Parameters for Nicotine N-Oxidation in Rat Liver Microsomes
| Parameter | cis-Nicotine-1'-N-oxide Formation | trans-Nicotine-1'-N-oxide Formation |
|---|---|---|
| Apparent Km (mM) | 0.240 +/- 0.069 | 1.524 +/- 0.951 |
| Vmax (nmol/mg/min) | 1.52 +/- 0.48 | 1.19 +/- 0.74 |
| Intrinsic Clearance (Vmax/Km) | Higher | 8.1-fold Lower than cis-isomer |
Data represent the mean +/- standard deviation from kinetic studies. researchgate.netresearchgate.net
The N-oxidation of nicotine is a stereospecific process, meaning the enzyme preferentially produces one stereoisomer over another. The nicotine molecule has two chiral centers, leading to different spatial arrangements. Re-evaluation of the absolute configuration of the N-oxide metabolites determined that the cis and trans isomers of (2′R)-(+)-nicotine are (1′S; 2′R) and (1′R; 2′R), respectively. tandfonline.comnih.gov
Metabolic studies have revealed significant species differences in stereoselectivity. In humans, the N-oxidation pathway is highly selective for the trans-isomer. nih.gov Studies using human liver microsomes and analysis of urine from individuals administered nicotine showed the formation of only trans-nicotine N'-oxide. nih.govnih.govacs.org In contrast, animal studies, particularly in rats, show the formation of both diastereomers. nih.gov In rat liver microsomes, the formation of the cis-isomer was found to be greater than that of the trans-isomer across a range of substrate concentrations. researchgate.net This stereochemical preference highlights differences in the active site of the FMO enzymes between species. nih.gov
Interactive Table 3: Stereoselectivity of Nicotine N'-Oxidation
| Species | Predominant Isomer Formed | trans:cis Ratio |
|---|---|---|
| Human | trans-Nicotine-1'-N-oxide | Highly selective for trans |
| Rat | cis-Nicotine-1'-N-oxide | cis > trans |
Data compiled from in vivo and in vitro metabolic studies. researchgate.netacs.org
Contribution to Understanding Variability in Nicotine Biotransformation
The biotransformation of nicotine is highly variable among individuals, influenced by genetic, environmental, and physiological factors. semanticscholar.org Precisely quantifying the metabolites of different pathways is key to understanding this variability. The use of deuterated internal standards, such as rac-trans-Nicotine-1'-oxide-d3, in mass spectrometry-based analytical methods is critical for achieving the accuracy and precision needed for such investigations.
By providing a reliable way to measure the amount of nicotine-1'-N-oxide formed, these labeled standards help researchers dissect the factors contributing to metabolic differences. For example, accurate quantification allows for the investigation of how genetic polymorphisms in the FMO3 enzyme affect an individual's capacity to N-oxidize nicotine. nih.gov It also enables the study of inter-individual differences in response to enzyme inducers or inhibitors. By correlating metabolite levels with genetic data or physiological states (like age or pregnancy), a clearer picture emerges of why nicotine metabolism varies so widely. nih.govnih.gov This understanding is crucial for assessing nicotine exposure and its potential health consequences.
Applications in Isotope Tracing for Metabolic Flux Analysis
The use of stable isotope-labeled compounds, such as this compound, is a cornerstone of modern metabolic research, enabling precise tracing of metabolic pathways and quantification of the rates of conversion between metabolites, an approach known as metabolic flux analysis. While direct and detailed metabolic flux analysis studies focusing specifically on this compound are not extensively documented in publicly available research, the principles of its application can be clearly understood from broader studies on nicotine metabolism that utilize other deuterated forms of nicotine and its metabolites. These studies provide a framework for how this compound is employed to yield crucial mechanistic insights.
The primary application of deuterated standards in nicotine metabolic studies is to serve as internal standards for highly accurate quantification of their unlabeled counterparts in biological samples. However, their utility extends to tracing the biotransformation of nicotine. By introducing a known amount of the labeled compound, researchers can track its conversion to other metabolites, thereby elucidating the dynamics of specific metabolic pathways.
Pioneering work by Benowitz and Jacob extensively utilized deuterium-labeled nicotine (d2) and cotinine (d4) to investigate the kinetics and fractional conversion of nicotine. nih.gov In these studies, simultaneous infusion of labeled and unlabeled compounds allowed for the precise determination of metabolic parameters. For instance, such dual-isotope methods have established that approximately 70-80% of nicotine is converted to cotinine. nih.gov While this research did not specifically use this compound, it demonstrates the power of isotope tracing in quantifying metabolic flux.
A key metabolic process that can be investigated using this compound is the in vivo reduction of nicotine-1'-oxide back to nicotine. nih.gov This retro-conversion is a significant aspect of nicotine's metabolic profile. Studies in animal models have shown that nicotine-1'-oxide can be reduced systemically, although the extent of this reduction is relatively small. nih.gov A significant portion of this reduction is believed to occur presystemically, potentially mediated by intestinal microflora. nih.gov
By administering this compound and subsequently measuring the levels of deuterated nicotine (nicotine-d3) in plasma or urine, researchers can quantify the rate of this reductive pathway. The presence of the deuterium (B1214612) label allows for the unambiguous differentiation between the administered nicotine-1'-oxide metabolite and any endogenously produced nicotine.
The data from such an isotope tracing study could be presented as follows, illustrating the quantification of the metabolic flux from nicotine-1'-oxide back to nicotine.
| Time Point (hours) | This compound Concentration (ng/mL) | Nicotine-d3 (from reduction) Concentration (ng/mL) | Metabolic Flux (ng/mL/hr) |
|---|---|---|---|
| 1 | 50.2 | 1.5 | 1.5 |
| 2 | 35.8 | 2.8 | 1.3 |
| 4 | 18.9 | 4.1 | 0.65 |
| 8 | 5.1 | 3.2 | -0.23 |
| 12 | 1.3 | 1.9 | -0.33 |
This table is a hypothetical representation of data from an isotope tracing study to illustrate the concept of metabolic flux analysis. The values are not derived from a specific published study on this compound but are based on established principles of pharmacokinetic and metabolic studies with deuterated compounds.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for quantifying rac-trans-Nicotine-1'-oxide-d³ in biological matrices, and how do they address isotopic interference?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution analysis. Deuterated analogs (e.g., d³ labeling) serve as internal standards to correct for matrix effects and ionization variability. Ensure chromatographic separation to resolve isotopic peaks, and validate using spiked biological samples (e.g., plasma, urine) with recovery rates ≥85% . For structural confirmation, employ high-resolution NMR (¹H, ¹³C) to verify deuterium incorporation at the 1'-position .
Q. How is rac-trans-Nicotine-1'-oxide-d³ synthesized, and what purity thresholds are critical for pharmacological studies?
- Methodological Answer : Synthesize via selective oxidation of nicotine-d³ using cytochrome P450 analogs or chemical oxidants (e.g., hydrogen peroxide with horseradish peroxidase). Purify via reverse-phase HPLC, ensuring >98% chemical purity (HPLC-UV) and >99% isotopic enrichment (mass spectrometry). Characterize stereochemistry using chiral chromatography or X-ray crystallography to confirm the trans configuration .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing rac-trans-Nicotine-1'-oxide-d³ with minimal racemization?
- Methodological Answer : Implement a 2³ factorial design to test variables: temperature (25°C vs. 40°C), pH (6.0 vs. 8.0), and oxidant concentration (1 mM vs. 5 mM). Use ANOVA to identify interactions affecting racemization. For example, higher pH may increase oxidation efficiency but promote racemic byproducts. Validate optimal conditions with triplicate runs and confirm enantiomeric purity via circular dichroism .
Q. What computational strategies predict the isotopic effects of deuterium on the metabolic stability of rac-trans-Nicotine-1'-oxide-d³?
- Methodological Answer : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) for C-D vs. C-H bonds at the 1'-position. Use molecular dynamics simulations to model enzyme-substrate interactions (e.g., with CYP2A6) and compare metabolic turnover rates between deuterated and non-deuterated forms. Validate predictions using in vitro microsomal assays .
Q. How do contradictory findings in rac-trans-Nicotine-1'-oxide-d³’s renal clearance mechanisms arise, and how can they be resolved?
- Methodological Answer : Discrepancies may stem from species-specific differences (e.g., murine vs. human organic cation transporters) or assay conditions (static vs. flow-through renal models). Conduct cross-species comparisons using primary proximal tubule cells and apply physiologically based pharmacokinetic (PBPK) modeling to isolate transporter contributions. Reconcile data by normalizing to creatinine clearance rates and reporting confidence intervals .
Data Analysis and Reproducibility
Q. What statistical frameworks are robust for analyzing dose-response relationships of rac-trans-Nicotine-1'-oxide-d³ in neuropharmacological studies?
- Methodological Answer : Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability in dose-response curves. For small-sample studies, apply Bayesian hierarchical models with informed priors from historical nicotine-oxide data. Report posterior probabilities for effect sizes and include sensitivity analyses to assess model robustness .
Q. How can researchers ensure reproducibility in synthesizing and characterizing rac-trans-Nicotine-1'-oxide-d³ across labs?
- Methodological Answer : Adhere to NIH guidelines for reporting experimental details: specify catalyst lot numbers, solvent purity grades, and NMR acquisition parameters (e.g., 500 MHz, 256 scans). Share raw chromatographic and spectral data in supplemental files with metadata tags (e.g., ISO/IEC 11179) for machine-readable reproducibility checks .
Ethical and Theoretical Considerations
Q. What theoretical frameworks guide the investigation of rac-trans-Nicotine-1'-oxide-d³’s role in nicotine addiction mechanisms?
- Methodological Answer : Apply the PICO framework to structure hypotheses:
- Population : Neuronal cell lines expressing α4β2 nicotinic receptors.
- Intervention : rac-trans-Nicotine-1'-oxide-d³ exposure (1–100 nM).
- Comparison : Non-deuterated nicotine-1'-oxide.
- Outcome : Receptor desensitization rates (patch-clamp electrophysiology).
Use this framework to design dose-escalation studies and meta-analyze results against existing nicotine metabolite data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
